Resveratrodehyde C

Antioxidant activity Free radical scavenging Stilbenoid SAR

Sourcing Resveratrodehyde C (CAS 1047641-67-7) supplies a structurally distinct stilbenoid for SAR and dereplication. Unlike resveratrol, its C-2 aldehyde group reduces radical scavenging (DPPH IC50 572.6 vs 70.22 μM), anchoring low-activity benchmarks. Its formyl handle enables site-specific conjugation (Schiff base, reductive amination) for probe development. Isolated as a fungal chemotaxonomic marker from Alternaria sp. R6, it differentiates fungal from plant stilbenoids. Ideal as a moderate-cytotoxicity internal standard.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
Cat. No. B15361076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResveratrodehyde C
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)C=O)O
InChIInChI=1S/C15H12O4/c16-9-14-11(7-13(18)8-15(14)19)4-1-10-2-5-12(17)6-3-10/h1-9,17-19H/b4-1+
InChIKeyWZMWXKORXPKGKP-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resveratrodehyde C for Research Procurement: A Structurally Unique Stilbenoid Aldehyde Derivative


Resveratrodehyde C (CAS 1047641-67-7, C₁₅H₁₂O₄, MW 256.25) is a stilbenoid secondary metabolite first isolated from the mangrove endophytic fungus Alternaria sp. R6 [1]. Unlike the well-known parent compound resveratrol, Resveratrodehyde C features an aldehyde functional group at the C-2 position of its aromatic ring system, classifying it structurally as a resveratrol derivative bearing a formyl substitution . This compound belongs to the broader stilbenoid family characterized by a 1,2-diphenylethylene nucleus and is documented in authoritative chemical databases including ChEBI (CHEBI:201267) and ChemSpider (ID: 32675081) [2].

Resveratrodehyde C vs. Resveratrol: Why Structural Analogs Are Not Interchangeable in Experimental Systems


Despite belonging to the same stilbenoid class as resveratrol, Resveratrodehyde C cannot be considered a functionally interchangeable substitute in research applications. The substitution of a hydroxyl group with an aldehyde moiety fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and metabolic susceptibility [1]. This structural divergence manifests as quantitatively distinct biological activity profiles: Resveratrodehyde C exhibits markedly different potency in radical scavenging assays, divergent cytotoxicity patterns across cancer cell lines, and potentially altered target engagement with proteins such as SIRT1 [2]. For procurement decisions in structure-activity relationship (SAR) studies, natural product dereplication, or comparative pharmacology, assuming functional equivalence without direct comparative data would compromise experimental validity and reproducibility.

Resveratrodehyde C: Quantitative Comparative Evidence for Procurement Decision-Making


DPPH Radical Scavenging Activity: Resveratrodehyde C Demonstrates Significantly Lower Potency Than Resveratrol

In a standardized DPPH radical scavenging assay, Resveratrodehyde C exhibited an IC₅₀ value of 572.6 μM, which is approximately 8.2-fold higher (less potent) than the comparator resveratrol (IC₅₀ = 70.22 μM) when evaluated under the same experimental conditions [1][2]. This quantitative difference demonstrates that the aldehyde substitution substantially diminishes direct radical scavenging capacity relative to the parent stilbene structure.

Antioxidant activity Free radical scavenging Stilbenoid SAR

Comparative DPPH Activity Within Resveratrodehyde Series: Resveratrodehyde A Is 1.28-Fold More Potent Than Resveratrodehyde C

Within the same resveratrodehyde derivative series isolated from Alternaria sp. R6, Resveratrodehyde A (IC₅₀ = 447.6 μM) demonstrates 1.28-fold greater DPPH radical scavenging potency compared to Resveratrodehyde C (IC₅₀ = 572.6 μM) [1]. Both compounds share a core stilbenoid scaffold but differ in specific substitution patterns, with Resveratrodehyde C exhibiting the weakest antioxidant activity among the three characterized derivatives (A, B, C) [2].

Structure-activity relationship Stilbenoid analogs Antioxidant screening

Cytotoxic Activity Profile: Resveratrodehyde C Exhibits Broad-Spectrum but Moderate Antiproliferative Effects

In MTT cytotoxicity assays against three human cancer cell lines, Resveratrodehyde C demonstrated inhibitory activity with IC₅₀ values < 50 μM across all tested lines: MDA-MB-435 (breast), HepG2 (liver), and HCT-116 (colon) [1]. Notably, within the same study, related derivatives Resveratrodehyde A and B exhibited markedly enhanced potency with IC₅₀ values < 10 μM against MDA-MB-435 and HCT-116 cell lines, indicating that Resveratrodehyde C is the least cytotoxic member of this derivative series [2]. No direct cytotoxicity data for resveratrol under identical conditions are available for direct comparison, but the intra-series data establish clear rank-order activity.

Cancer cell cytotoxicity MTT assay Natural product screening

Structural Differentiation: Aldehyde Functional Group Confers Unique Reactivity and Metabolic Liability Relative to Hydroxylated Stilbenes

Resveratrodehyde C (C₁₅H₁₂O₄) differs structurally from resveratrol (C₁₄H₁₂O₃) by the presence of an aldehyde group (-CHO) at the C-2 position rather than a hydroxyl group (-OH) at the equivalent position, with the additional oxygen atom reflected in the molecular formula [1]. This aldehyde moiety introduces distinct chemical properties including susceptibility to nucleophilic addition, potential for Schiff base formation with primary amines, and differential oxidative metabolism via aldehyde dehydrogenase pathways compared to hydroxylated stilbenes . These properties are absent in resveratrol and other hydroxyl-only stilbenoid analogs.

Chemical structure Functional group analysis Metabolic stability

Resveratrodehyde C: Evidence-Based Research Application Scenarios for Scientific Procurement


Structure-Activity Relationship (SAR) Studies of Stilbenoid Antioxidant Capacity

Resveratrodehyde C serves as a low-activity reference compound in SAR investigations examining how specific substitutions affect radical scavenging potency. Its IC₅₀ of 572.6 μM in the DPPH assay contrasts sharply with resveratrol's IC₅₀ of 70.22 μM, providing a quantifiable gradient of antioxidant activity within a structurally related series [1]. Researchers investigating the relationship between aldehyde substitution and diminished radical scavenging capacity can employ Resveratrodehyde C as a defined chemical probe to map the electronic and steric contributions to antioxidant function.

Natural Product Dereplication and Chemotaxonomic Studies of Alternaria-Derived Metabolites

As a secondary metabolite isolated specifically from the mangrove endophytic fungus Alternaria sp. R6, Resveratrodehyde C functions as a chemotaxonomic marker for dereplication studies of fungal extracts [1][2]. Its distinct aldehyde-containing stilbenoid scaffold differentiates it from the more widely distributed resveratrol found in plant sources such as grapes and Japanese knotweed, enabling researchers to distinguish fungal-derived from plant-derived stilbenoids in complex natural product matrices.

Intra-Series Comparative Cytotoxicity Profiling for Anticancer Lead Optimization

Within the resveratrodehyde series, Resveratrodehyde C (IC₅₀ < 50 μM across multiple cancer cell lines) provides a moderate-activity benchmark for comparative cytotoxicity studies alongside the more potent Resveratrodehyde A and B (IC₅₀ < 10 μM) [1]. This graded activity profile allows medicinal chemistry teams to establish clear rank-order potency relationships when evaluating structural modifications, positioning Resveratrodehyde C as a valuable internal reference standard for cytotoxicity screening cascades.

Aldehyde-Functionalized Probe Development and Bioconjugation Chemistry

The aldehyde group at the C-2 position of Resveratrodehyde C presents a reactive chemical handle unavailable in resveratrol or other hydroxyl-only stilbenoids [1][2]. This functionality enables site-specific derivatization via Schiff base formation, reductive amination, or hydrazone ligation strategies. Researchers developing fluorescent probes, affinity chromatography matrices, or biotinylated analogs for target identification studies may preferentially procure Resveratrodehyde C over resveratrol when a defined, aldehyde-based conjugation strategy is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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